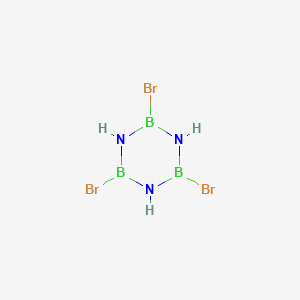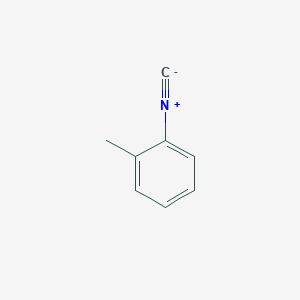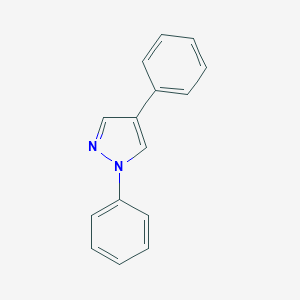
1,4-二苯基吡唑
描述
1,4-Diphenylpyrazole is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms at positions 1 and 2, and phenyl groups attached at positions 1 and 4. This compound is part of the pyrazole family, known for its diverse biological and pharmacological activities .
科学研究应用
1,4-Diphenylpyrazole has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
- Affected Pathways : The compound’s impact extends to various pathways, including:
Biochemical Pathways
: Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. DOI:10.1039/C6NJ03181A : The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology. (2017). EMBO Molecular Medicine, 9(4), 1-17. DOI:10.15252/emmm.201606925
生化分析
Biochemical Properties
1,4-Diphenylpyrazole has been reported to interact with various enzymes, proteins, and other biomolecules, contributing to its diverse physiological activities
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diphenylpyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For instance, the reaction between phenylhydrazine and chalcone under acidic conditions can yield 1,4-diphenylpyrazole . Another method includes the reaction of phenylhydrazine with 1,3-diphenylprop-2-en-1-one in the presence of a catalyst such as acetic acid .
Industrial Production Methods
Industrial production of 1,4-diphenylpyrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
1,4-Diphenylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions are used.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydropyrazole derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
相似化合物的比较
Similar Compounds
3,4-Diphenylpyrazole: Similar structure but different substitution pattern.
4,5-Diphenylisoxazole: Isoxazole ring instead of pyrazole.
1,5-Diphenylpyrazole: Phenyl groups at positions 1 and 5 instead of 1 and 4.
Uniqueness
1,4-Diphenylpyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
属性
IUPAC Name |
1,4-diphenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-13(8-4-1)14-11-16-17(12-14)15-9-5-2-6-10-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKVEARUNZRABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346571 | |
| Record name | 1,4-Diphenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15132-01-1 | |
| Record name | 1,4-Diphenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,4-Diphenyl-1H-pyrazole in recent research?
A1: Recent studies highlight the use of 1,4-Diphenyl-1H-pyrazole as a precursor for synthesizing complex organic molecules with potential biological activity. In a study by [], researchers synthesized a novel polydentate ligand incorporating 1,4-Diphenyl-1H-pyrazole. This ligand, 5-{[(E)-(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]amino}-1,3-thiazol-4-ol, acts as a bidentate Lewis base and was successfully coordinated with various transition metals including manganese(II), cobalt(II), nickel(II), copper(II), and cadmium(II) [].
Q2: Are there alternative synthesis routes for derivatives of 1,4-Diphenyl-1H-pyrazole?
A3: Yes, another study [] investigated both conventional and non-conventional methods for synthesizing multifluorinated pyrazolone-5-one derivatives, utilizing 1,4-Diphenyl-1H-pyrazole-3-carbaldehydes as starting materials. The research demonstrated that employing non-conventional techniques like microwave and ultrasonic irradiation significantly reduced reaction times and improved yields compared to traditional methods []. This highlights the potential of green chemistry approaches for synthesizing these compounds in a more sustainable and efficient manner.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)

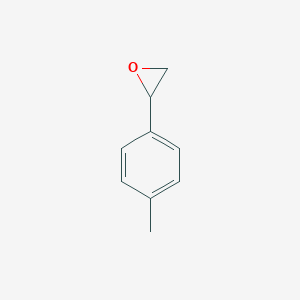
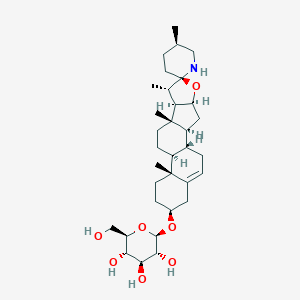
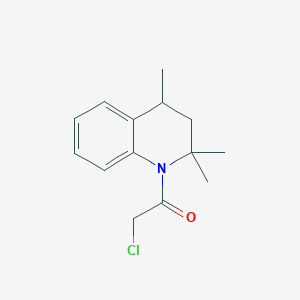
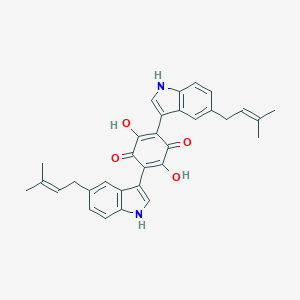
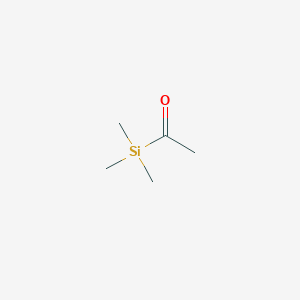
![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)

